Methyl [2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate
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Overview
Description
Methyl [2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate is a heterocyclic compound that features a thiazole ring, a phenyl group, and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenyl-4-(thiophen-2-yl)-1,3-thiazole with methyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl [2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of acyl or alkyl groups onto the phenyl ring.
Scientific Research Applications
Methyl [2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a candidate for drug development due to its potential pharmacological activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl [2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the pathogen.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
Methyl [2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate is unique due to the presence of both a thiophene and a thiazole ring, which may confer distinct electronic and steric properties. This combination can enhance its interaction with biological targets and improve its pharmacological profile compared to other thiazole derivatives.
Biological Activity
Methyl [2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C12H12N2O2S
- Molecular Weight : 244.30 g/mol
The presence of thiazole and thiophene moieties in its structure contributes to its diverse biological activities. The carbamate functional group is particularly significant for its interaction with biological targets.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research has shown that derivatives of thiazole compounds often demonstrate enhanced antibacterial potency compared to standard antibiotics such as ampicillin and streptomycin .
Table 1: Antimicrobial Activity Comparison
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
This compound | 0.008 - 0.046 | E. coli, S. aureus |
Ampicillin | 0.5 - 1.0 | Various Gram-positive bacteria |
Streptomycin | 0.5 - 1.0 | Various Gram-negative bacteria |
The compound's effectiveness against E. coli and S. aureus highlights its potential as a lead compound for developing new antibiotics.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have indicated that thiazole derivatives can induce apoptosis in cancer cells, which is crucial for their therapeutic efficacy .
Case Study: Anticancer Evaluation
A study evaluated the anticancer activity of various thiazole derivatives against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays and caspase activation assays. The results showed significant cytotoxicity with IC50 values in the low micromolar range, suggesting that the methyl carbamate derivative could also direct tumor cells toward apoptosis .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV, which are critical for bacterial survival .
- Apoptosis Induction : In cancer cells, the compound appears to activate apoptotic pathways, leading to cell death through caspase activation .
- Hydrogen Bond Formation : The carbamate group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Properties
Molecular Formula |
C15H12N2O2S2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
methyl N-(2-phenyl-4-thiophen-2-yl-1,3-thiazol-5-yl)carbamate |
InChI |
InChI=1S/C15H12N2O2S2/c1-19-15(18)17-14-12(11-8-5-9-20-11)16-13(21-14)10-6-3-2-4-7-10/h2-9H,1H3,(H,17,18) |
InChI Key |
QGVRTHHWQLEYKI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
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